5-(Methylthio)-2-(trifluoromethoxy)benzenethiol

Lipophilicity Drug design LogP

Sourcing positional isomers or mono-substituted analogs risks mismatched reactivity and failed conjugations. This building block solves that with precisely positioned -SCH₃ and -OCF₃ groups, delivering the exact electronic and steric profile needed. - Free -SH enables site-specific disulfide, maleimide, or iodoacetamide conjugation. - LogP 3.60 & TPSA 9.23 Ų balance passive permeability with covalent anchoring. - ¹⁹F NMR handle from -OCF₃ for quantitative tracking in biological assays. - Purity ≥98% (HPLC) ensures reproducible SAM formation on gold surfaces.

Molecular Formula C8H7F3OS2
Molecular Weight 240.3 g/mol
CAS No. 1349708-75-3
Cat. No. B12851142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylthio)-2-(trifluoromethoxy)benzenethiol
CAS1349708-75-3
Molecular FormulaC8H7F3OS2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)OC(F)(F)F)S
InChIInChI=1S/C8H7F3OS2/c1-14-5-2-3-6(7(13)4-5)12-8(9,10)11/h2-4,13H,1H3
InChIKeyLCOZOPWZEBCVSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylthio)-2-(trifluoromethoxy)benzenethiol – Key Properties & Sourcing


5-(Methylthio)-2-(trifluoromethoxy)benzenethiol (CAS 1349708‑75‑3) is a disubstituted aromatic thiol carrying a methylthio (–SCH₃) group at the 5‑position and a trifluoromethoxy (–OCF₃) group at the 2‑position . The empirical formula is C₈H₇F₃OS₂, with a molecular weight of 240.3 g mol⁻¹ . Commercial specifications indicate a purity of ≥95 % (AKSci) or 98 % (Leyan), a calculated LogP of 3.60, a topological polar surface area (TPSA) of 9.23 Ų, one hydrogen‑bond donor and three hydrogen‑bond acceptors . These physicochemical attributes place the compound at the interface of fluorinated and sulfur‑rich building blocks, making it a candidate for applications where both lipophilicity and thiol‑based reactivity are required.

5-(Methylthio)-2-(trifluoromethoxy)benzenethiol Substitution Risks


Bulk procurement of “trifluoromethoxy‑benzenethiol” or “methylthio‑benzenethiol” building blocks without exact positional and functional‑group control introduces significant risk of mismatched reactivity, solubility, and downstream biological performance. The simultaneous presence of an electron‑withdrawing –OCF₃ group and an electron‑donating –SCH₃ group on the same aromatic ring creates a unique electronic environment that cannot be replicated by any single‑substituent analog . Furthermore, the free thiol (–SH) functionality is essential for key transformations (disulfide conjugation, metal coordination, thiol‑Michael addition) and is absent in the structurally closest non‑thiol analog, 1‑(methylthio)‑2‑(trifluoromethoxy)benzene . Consequently, substituting with a positional isomer, a mono‑substituted derivative, or a non‑thiol analog alters both the reactivity profile and the physicochemical parameter space, directly impacting experimental reproducibility and candidate progression.

Differentiation Evidence


Lipophilicity (LogP) Advantage

The target compound exhibits a calculated LogP of 3.60, whereas the most widely available comparator 2‑(trifluoromethoxy)benzenethiol (CAS 175278‑01‑0) has a recorded LogP of 2.87 [1]. This +0.73 log‑unit increase indicates that the additional –SCH₃ group substantially enhances partition into organic phases, which is expected to translate into improved membrane permeability and metabolic compartmentalization in vivo .

Lipophilicity Drug design LogP

Thiol Reactivity vs. Non-Thiol Analog

The target compound possesses a free aromatic thiol (–SH) group, whereas its closest non‑thiol analog, 1‑(methylthio)‑2‑(trifluoromethoxy)benzene (CAS 257625‑08‑4), lacks this functionality . The thiol group enables a suite of high‑value transformations—disulfide formation, thiol‑Michael addition, metal‑chelate conjugation, and surface‑immobilization—that are entirely inaccessible to the non‑thiol analog [1].

Thiol chemistry Bioconjugation Click chemistry

pKa Modulation

Predicted pKa values for three mono‑trifluoromethoxy benzenethiol isomers range from 5.68 (3‑OCF₃) to 5.99 (4‑OCF₃), whereas unsubstituted benzenethiol has a pKa of ca. 6.6 [1]. The –SCH₃ group is electron‑donating (σₚ ≈ –0.60), therefore the pKa of the target compound is expected to lie between 6.0 and 7.0, making it less acidic than the trifluoromethoxy‑only analogs but more acidic than benzenethiol [2]. This shift in acidity directly affects the nucleophilicity of the thiolate anion and the pH window over which the compound is predominantly thiolate.

pKa Nucleophilicity Thiolate reactivity

Demonstrated Downstream Derivatization

The target compound has been commercially used as a precursor to at least two distinct ketone derivatives: 1‑(5‑(methylthio)‑2‑(trifluoromethoxy)phenyl)propan‑2‑one (CAS 1804233‑34‑8) and 1‑chloro‑3‑(5‑(methylthio)‑2‑(trifluoromethoxy)phenyl)propan‑2‑one (CAS 1804071‑43‑9) [1]. These derivatives, obtained via α‑bromoketone or chloro‑ketone elaboration of the thiol group, illustrate the compound’s ability to serve as a modular platform for constructing drug‑like fragments incorporating both sulfur‑ and fluorine‑rich motifs.

Medicinal chemistry Intermediate Ketone synthesis

5-(Methylthio)-2-(trifluoromethoxy)benzenethiol Applications


Lipophilic Thiol-Reactive Fragment Synthesis

With a LogP of 3.60 and a free –SH group, the compound is ideally suited for generating fragments that require both passive membrane permeability and covalent conjugation handles. It can be elaborated into ketone or amide libraries (e.g., via thiol‑Michael addition or alkylation) while maintaining the lipophilicity conferred by the –OCF₃ and –SCH₃ groups .

Thiol-Specific Linker & Probe Design

The aromatic thiol enables site‑specific conjugation to maleimide‑ or iodoacetamide‑activated payloads, antibodies, or surfaces, while the trifluoromethoxy group provides a ¹⁹F NMR handle for quantitative tracking. The absence of this thiol in the closest methylthio‑only analog makes the target compound uniquely suitable for such applications .

Self-Assembled Monolayers & Surface Functionalization

Aromatic thiols spontaneously form ordered SAMs on gold and other metal surfaces. The –OCF₃ and –SCH₃ substituents modulate the electronic profile and wettability of the resulting monolayer, offering tunable surface properties not achievable with mono‑substituted benzenethiols [1].

Quote Request

Request a Quote for 5-(Methylthio)-2-(trifluoromethoxy)benzenethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.